3,4-Difluoro-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUFZEFAGLDRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299972 | |

| Record name | 3,4-Difluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-84-5 | |

| Record name | 3,4-Difluoro-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847502-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategically Substituted Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Structure, Bonding, and Application of 3,4-Difluoro-2-methylbenzaldehyde

This compound (CAS No. 847502-84-5) is an aromatic aldehyde that, despite its relatively simple structure, represents a highly strategic and valuable building block for medicinal chemists and drug development professionals.[1][2] Its utility arises from the precise arrangement of three key functional groups on the benzene ring: a reactive aldehyde handle, an electron-donating methyl group, and two strongly electronegative fluorine atoms. This specific substitution pattern creates a unique interplay of steric and electronic effects that modulate the molecule's reactivity, physicochemical properties, and its interactions with biological targets when incorporated into larger, more complex pharmaceutical agents.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[3][4] This guide provides an in-depth analysis of the core chemical principles of this compound, elucidating its structure, bonding, and spectroscopic signature. It further details its reactivity profile and provides a validated, logical framework for its synthesis and application, offering field-proven insights for researchers in drug discovery and organic synthesis.

PART 1: Molecular Architecture and Bonding Analysis

Chemical Structure and Substituent Effects

The foundational structure of this compound is a benzaldehyde core, which is systematically modified by three substituents. The numbering convention places the aldehyde group at position C1.

-

Aldehyde Group (-CHO): The formyl group is the primary site of reactivity for transformations such as nucleophilic additions, condensations, and reductive aminations, making it an essential functional "handle" for synthetic elaboration.[5]

-

Methyl Group (-CH₃) at C2: Positioned ortho to the aldehyde, the methyl group exerts two primary influences. First, it is a weak electron-donating group (EDG) through induction, which slightly increases the electron density on the aromatic ring.[6] Second, and more significantly, its proximity to the aldehyde group creates steric hindrance, which can modulate the approach of nucleophiles to the carbonyl carbon.[6]

-

Fluorine Atoms (-F) at C3 and C4: Fluorine is the most electronegative element, and its effects on the aromatic ring are complex and dual in nature.[7]

-

Inductive Effect (-I): Through the C-F sigma bond, fluorine strongly withdraws electron density from the aromatic ring, a powerful deactivating effect that lowers the pKa of proximal functionality and reduces the ring's overall nucleophilicity.[8][9]

-

Mesomeric (Resonance) Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system.[10][11] This resonance effect increases electron density specifically at the ortho and para positions relative to the fluorine atom.[10]

-

The net result of these competing effects is a nuanced electronic landscape across the molecule, which dictates its chemical behavior.

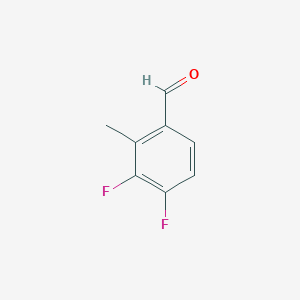

Caption: 2D structure of this compound.

Visualization of Electronic Influence

The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atoms creates a unique electronic distribution. The diagram below illustrates the primary inductive (-I) and mesomeric (+M) effects that govern the molecule's reactivity.

Caption: Logic diagram of substituent electronic effects.

PART 2: Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

While multiple synthetic routes are possible, a common and reliable method for producing substituted benzaldehydes involves the formylation of a corresponding substituted toluene. A plausible and industrially scalable approach for this compound would start from 1,2-difluorobenzene, proceeding through Friedel-Crafts alkylation and subsequent oxidation.

Experimental Protocol: Proposed Synthesis

-

Step 1: Friedel-Crafts Alkylation of 1,2-Difluorobenzene.

-

To a cooled (0 °C) solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add 1,2-difluorobenzene.

-

Slowly add a methylating agent, such as methyl chloride or methyl iodide, while maintaining the temperature.

-

Allow the reaction to stir and warm to room temperature. Monitor by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by carefully pouring it over ice, followed by extraction with an organic solvent. The primary product is 3,4-difluorotoluene.

-

-

Step 2: Oxidation of 3,4-Difluorotoluene.

-

The resulting 3,4-difluorotoluene can be oxidized to the corresponding benzaldehyde. A common method is the Gattermann-Koch reaction or by using a milder oxidizing agent like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN).

-

For a MnO₂ oxidation: Suspend 3,4-difluorotoluene in a solvent like dichloromethane or hexane and add an excess of activated MnO₂.

-

Reflux the mixture for several hours to days, monitoring the reaction progress.

-

Upon completion, filter the mixture to remove the manganese salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation to yield this compound.

-

Caption: Proposed high-level synthesis workflow.

Spectroscopic Signature for Structural Validation

Table 1: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde Proton (CHO) | ~10.0 - 10.4 ppm (singlet) | Aldehydic protons are highly deshielded and typically appear in this downfield region.[12] |

| Aromatic Protons (Ar-H) | ~7.2 - 7.8 ppm (multiplets) | The two aromatic protons will be split by each other and by the adjacent fluorine atoms, resulting in complex multiplets. Their exact shift is influenced by the combined electronic effects of all substituents. | |

| Methyl Protons (CH₃) | ~2.3 - 2.6 ppm (singlet or narrow triplet) | Benzylic protons typically appear in this region.[14] Slight coupling to the adjacent fluorine at C3 may result in a narrow triplet (⁴J-HF coupling). | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~188 - 192 ppm | The aldehyde carbonyl carbon is characteristically found in this downfield region.[15] |

| Aromatic Carbons (C-F) | ~150 - 165 ppm (large ¹J-CF coupling) | Carbons directly bonded to fluorine are significantly shifted downfield and show strong one-bond coupling. | |

| Aromatic Carbons (C-H, C-C) | ~115 - 140 ppm | The remaining aromatic carbons appear in this range, with their shifts and C-F coupling constants providing definitive structural information. | |

| Methyl Carbon (CH₃) | ~15 - 20 ppm | The methyl carbon is expected in the typical upfield alkyl region.[15] | |

| IR Spec. | C=O Stretch | ~1700 - 1715 cm⁻¹ | A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.[14] |

| C-F Stretch | ~1200 - 1300 cm⁻¹ | Strong absorptions corresponding to the carbon-fluorine bond stretches. | |

| Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | Characteristic C-H stretching for the sp² hybridized carbons of the benzene ring. |

PART 3: Reactivity and Applications in Drug Development

Reactivity Profile

The chemical reactivity of this compound is dominated by the aldehyde group but is significantly modulated by its substituents.

-

Carbonyl Reactivity: The two fluorine atoms exert a strong net electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue like 2-methylbenzaldehyde.[6][16] However, the ortho-methyl group provides steric hindrance, which can decrease the reaction rate with bulky nucleophiles.[6][17] This balance between electronic activation and steric hindrance is a key consideration for synthetic planning.

-

Aromatic Ring Reactivity: The combined electron-withdrawing nature of the aldehyde and the two fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Any potential EAS reactions would be directed by the complex interplay of the substituents.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate used to install a difluoro-ortho-tolyl moiety into a target molecule. This structural motif is sought after in drug design for several reasons:

-

Metabolic Blocking: The fluorine atoms can block sites of metabolic oxidation (cytochrome P450), increasing the half-life and bioavailability of a drug.[3]

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing the potency of the drug candidate.[7]

-

Modulation of pKa and Lipophilicity: Fluorine substitution can lower the basicity of nearby functional groups, which can improve cell membrane permeability and overall pharmacokinetic properties.[7]

This building block is particularly useful in the synthesis of inhibitors, receptor antagonists, and other complex molecular architectures where fine-tuning of electronic and steric properties is critical for achieving desired biological activity.[4][5]

References

- 1. parchem.com [parchem.com]

- 2. This compound | CAS 847502-84-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. rsc.org [rsc.org]

- 16. 2-Methylbenzaldehyde | 529-20-4 [chemicalbook.com]

- 17. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to 3,4-Difluoro-2-methylbenzaldehyde (CAS 847502-84-5): Synthesis, Reactivity, and Application in Modern Drug Discovery

This technical guide provides an in-depth analysis of 3,4-Difluoro-2-methylbenzaldehyde, a fluorinated aromatic aldehyde of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity profile, and its strategic value as a molecular building block. This document is designed for researchers and drug development professionals who require a practical and scientifically grounded understanding of this important intermediate.

Strategic Overview: The Value Proposition of a Fluorinated Building Block

In contemporary drug discovery, the strategic incorporation of fluorine atoms is a cornerstone of lead optimization.[1] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its overall pharmacokinetic and pharmacodynamic profile.[2][3] this compound emerges as a particularly valuable intermediate within this context. Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers specific advantages:

-

Vicinal Difluoro Moiety: The adjacent fluorine atoms on the aromatic ring create a strong dipole moment and significantly alter the electronic nature of the ring, influencing its interaction with biological targets.

-

Ortho-Methyl Group: This group provides steric influence, which can be used to control conformation and shield adjacent functional groups. It also modulates the reactivity of the aldehyde.

-

Reactive Aldehyde Handle: The aldehyde group is a versatile functional group, serving as a key reaction point for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures.[4][5]

This guide will dissect these features, providing the technical detail necessary to exploit this molecule's full potential.

Core Physicochemical & Spectroscopic Data

A summary of the essential properties of this compound is presented below. This data is critical for experimental planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 847502-84-5 | [6][7] |

| Molecular Formula | C₈H₆F₂O | [6][8] |

| Molecular Weight | 156.13 g/mol | [6][9] |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Purity | Typically ≥97% | [6] |

| SMILES | C(=O)C1=C(C)C(F)=C(F)C=C1 | [6] |

| InChI Key | WIUFZEFAGLDRBV-UHFFFAOYSA-N | [6][8] |

Predicted Spectroscopic Signatures

While publicly accessible experimental spectra are limited, the structure allows for reliable prediction of its key NMR signatures, which are indispensable for reaction monitoring and final product verification.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Rationale |

| ¹H NMR | ~10.2 | s (1H) | Aldehyde proton, deshielded by the carbonyl group. |

| ~7.5-7.8 | m (2H) | Aromatic protons, complex splitting due to H-H and H-F coupling. | |

| ~2.6 | s (3H) | Methyl protons, singlet as there are no adjacent protons. | |

| ¹³C NMR | ~190 | d | Carbonyl carbon, deshielded, may show coupling to ortho fluorine. |

| ~160-165 | dd (¹JCF ≈ 250 Hz) | C-F carbons, large one-bond coupling constant. | |

| ~115-140 | m | Other aromatic carbons, complex splitting from C-F couplings. | |

| ~15 | s | Methyl carbon. | |

| ¹⁹F NMR | -110 to -140 | m | Aromatic fluorine atoms, with F-F and F-H coupling. |

Synthesis Pathway and Mechanistic Considerations

The most logical and industrially relevant approach to synthesizing this compound is the regioselective formylation of 1,2-difluoro-3-methylbenzene. The choice of formylation method is critical to achieving high yield and selectivity, avoiding the formation of unwanted isomers.

Causality of Regioselectivity

The substitution pattern on the starting material, 1,2-difluoro-3-methylbenzene, dictates the position of the incoming formyl group.

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Fluorine Atoms (-F): Deactivating, but also ortho, para-directing groups.

The position ortho to the methyl group (C2) and meta to both fluorine atoms is the most sterically and electronically favored site for electrophilic aromatic substitution. This directs the formylation to the desired position, yielding the target molecule.

A robust method for this transformation is the ortho-formylation of phenols, which can be adapted for this substrate using a Lewis acid catalyst with a formylating agent.[10]

Caption: High-level workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Representative Ortho-Formylation

This protocol is a representative method adapted from established ortho-formylation procedures and must be performed by qualified personnel under appropriate safety conditions.[10]

Objective: To synthesize this compound via regioselective formylation.

Materials:

-

1,2-Difluoro-3-methylbenzene (1.0 eq.)

-

Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq.)

-

Paraformaldehyde (3.0 eq.)

-

Triethylamine (TEA) (2.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate & Hexanes for chromatography

Procedure:

-

Inert Atmosphere Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser is purged with argon. Causality: The Lewis acid catalyst, MgCl₂, is highly sensitive to moisture and requires an inert atmosphere to maintain its activity.[11]

-

Reagent Addition: Anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.) are added to the flask under a positive pressure of argon. Anhydrous THF is then added to create a suspension.

-

Base Addition: Triethylamine (2.0 eq.) is added dropwise. Causality: TEA acts as a base to facilitate the formation of the reactive electrophile and scavenge the HCl byproduct.

-

Substrate Addition: 1,2-Difluoro-3-methylbenzene (1.0 eq.) is added dropwise to the mixture.

-

Reaction: The mixture is heated to reflux (approx. 65-70 °C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.

-

Quenching and Workup: The reaction is cooled to room temperature and then slowly poured into a beaker containing 1N HCl and crushed ice. Causality: The acidic quench hydrolyzes the intermediate magnesium complex, protonates the aldehyde, and neutralizes the excess base.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with 1N HCl, saturated NaHCO₃, and brine. Causality: This sequence removes inorganic salts, residual acid/base, and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.

Reactivity Profile and Synthetic Utility

The reactivity of the aldehyde is a delicate interplay between electronic and steric factors.

-

Electronic Effects: The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues like 2-methylbenzaldehyde.[12]

-

Steric Hindrance: The ortho-methyl group partially shields the aldehyde from the approach of bulky nucleophiles. This can be exploited to achieve selectivity in certain reactions.

This dual nature makes it a highly tunable reactant. It readily participates in foundational synthetic transformations crucial for drug development, such as:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To form substituted styrenes.

-

Aldol and Knoevenagel Condensations: For C-C bond formation.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or benzyl alcohol.

Applications in Drug Discovery: A Strategic Workflow

This compound is not merely a reagent but a strategic building block for generating novel chemical entities with therapeutic potential. Its utility is best understood as part of a larger drug discovery workflow.

Caption: Role of the title compound as a building block in a typical drug discovery pipeline.

By reacting this aldehyde with various amines, for example, a library of diverse benzylamine derivatives can be rapidly synthesized. The difluoro-methyl-phenyl moiety, carried through from the starting material, acts as a stable, well-characterized scaffold whose properties can enhance the biological activity of the final compounds.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount. While a specific safety data sheet for this exact CAS number is not universally available, data from closely related fluorinated and methylated benzaldehydes provide a reliable hazard profile.[13][14][15]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[14][15]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[14][15]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[15]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6][9][14]

Conclusion

This compound is a prime example of a modern molecular building block engineered for purpose. Its value lies not just in its reactive aldehyde group, but in the synergistic interplay of its fluorine and methyl substituents. Understanding the rationale behind its synthesis, its specific reactivity profile, and its strategic place in the drug discovery workflow enables researchers to leverage its full potential in creating the next generation of therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 847502-84-5: this compound [cymitquimica.com]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 9. 847502-84-5|this compound|BLD Pharm [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 3,4-Difluoro-2-methylbenzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetically significant intermediate, 3,4-Difluoro-2-methylbenzaldehyde. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted and comparative data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed analysis of the expected spectral features, the underlying chemical principles, and standardized protocols for data acquisition. This guide serves as a practical reference for the structural elucidation and quality control of this important fluorinated aromatic aldehyde.

Introduction: The Significance of Fluorinated Benzaldehydes

This compound (C₈H₆F₂O) is a key building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The ortho-methyl group introduces steric and electronic effects that can be exploited in synthetic design. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final products. This guide provides an in-depth analysis of its spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

The interpretation of the spectroscopic data is intrinsically linked to the molecular structure of this compound. The following diagram illustrates the numbering of the atoms, which will be used for spectral assignments.

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-2-methylbenzaldehyde in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Benzaldehyde Derivative

In the realm of pharmaceutical and agrochemical research, the precise understanding of a compound's physicochemical properties is paramount to successful formulation and process development. 3,4-Difluoro-2-methylbenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, presents a unique solubility profile influenced by its distinct structural features: a polar aldehyde group, a nonpolar methyl group, and two electron-withdrawing fluorine atoms on the aromatic ring.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound in common organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, offers a qualitative but expertly reasoned solubility profile, and most critically, provides a robust, step-by-step experimental protocol for determining precise solubility in your own laboratory setting. This approach is intended to empower researchers with a self-validating system for generating the critical data needed for their work.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its behavior in different solvent systems. The interplay of polarity, molecular weight, and potential for intermolecular interactions dictates the extent to which a solute will dissolve in a given solvent.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [2] |

| CAS Number | 847502-84-5 | [2] |

| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |

| Predicted XlogP | 1.9 | [1] |

The predicted XlogP value of 1.9 suggests a moderate degree of lipophilicity. The aldehyde functional group provides a site for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Conversely, the fluorinated benzene ring contributes to both polarity and lipophilicity, creating a nuanced solubility profile.

Qualitative Solubility Profile: An Expert Assessment

Based on the principle of "like dissolves like" and data from structurally similar fluorinated and methylated benzaldehydes, a qualitative solubility profile for this compound can be inferred. This provides a practical starting point for solvent selection in synthesis, purification, and formulation.

High Solubility is Expected in:

-

Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be excellent solvents. Their ability to engage in dipole-dipole interactions with the aldehyde group, coupled with their capacity to solvate the aromatic ring, should facilitate high solubility.

-

Chlorinated Solvents: Dichloromethane and chloroform are also anticipated to be effective solvents due to their polarity and ability to interact with the fluorinated aromatic system.

Moderate to Good Solubility is Expected in:

-

Alcohols: Methanol and ethanol should be effective solvents, capable of hydrogen bonding with the aldehyde's oxygen atom. However, the nonpolar character of the rest of the molecule might limit miscibility in all proportions.

Low to Sparingly Soluble is Expected in:

-

Nonpolar Solvents: Hexane and other aliphatic hydrocarbons are expected to be poor solvents. The significant polarity of the aldehyde group and the difluorinated ring will likely result in weak solute-solvent interactions compared to the solute-solute and solvent-solvent interactions.

-

Water: As is typical for many benzaldehyde derivatives, solubility in water is expected to be very low. While the aldehyde group can participate in hydrogen bonding, the overall hydrophobic nature of the molecule will dominate.

The following diagram illustrates the conceptual relationship between solvent properties and the expected solubility of this compound.

Caption: Predicted solubility of this compound in various solvent classes.

Quantitative Solubility Data: The Path Forward

As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is limited. The following table is presented as a template for researchers to populate with their own experimentally determined data. The subsequent section provides a detailed protocol for this purpose. For a structurally related compound, 4-Fluorobenzaldehyde, a solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, which can serve as a preliminary, albeit indirect, point of comparison.[3]

Table for Experimental Data Generation:

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Determining Solubility: A Self-Validating Approach

The following protocol details the widely accepted isothermal equilibrium method for determining the solubility of a compound in an organic solvent. This method is robust, reliable, and provides the accurate, quantitative data necessary for informed decision-making in research and development.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume of each organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibrium is reached. This is a critical step to guarantee saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the solute in the solvent has reached its maximum. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a known volume.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

The logical workflow for this experimental protocol is illustrated in the following diagram.

Caption: Experimental workflow for the determination of solubility by the isothermal equilibrium method.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents remains to be established, this guide provides a robust framework for researchers to approach this critical aspect of its physicochemical characterization. The provided qualitative assessment, grounded in established chemical principles, serves as a valuable starting point for solvent selection. More importantly, the detailed experimental protocol empowers laboratories to generate the precise, in-house data required for their specific applications. As the use of this and other fluorinated benzaldehydes in drug discovery and materials science continues to grow, it is anticipated that a more extensive body of quantitative solubility data will become available, further refining our understanding of these versatile chemical intermediates.

References

A Technical Guide to the Synthesis and Application of 3,4-Difluoro-2-methylbenzaldehyde: A Key Building Block in Modern Chemistry

Abstract

3,4-Difluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable precursor for complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic methodologies for preparing this compound, an analysis of its structural significance, and a review of its applications, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the properties of this important chemical entity.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These effects include enhanced metabolic stability, increased binding affinity, and modulated lipophilicity and bioavailability.[1] Aromatic aldehydes, with their reactive formyl group, are fundamental building blocks in organic synthesis, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations.[2]

This compound combines these features, offering a trifunctional scaffold. The difluoro substitution pattern creates a distinct electronic environment on the aromatic ring, while the ortho-methyl group provides steric influence and an additional site for potential functionalization. These attributes make it a sought-after intermediate for constructing complex molecules with precisely controlled properties.

Synthesis of this compound: A Review of Methodologies

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be accomplished through several established and logical organic chemistry transformations. The most common and industrially viable approaches start from the corresponding substituted toluene, 1,2-difluoro-3-methylbenzene. The primary challenge lies in the selective introduction of the aldehyde group at the C1 position.

Directed ortho-Metalation and Formylation

One of the most reliable methods for the regioselective formylation of substituted aromatics is through directed ortho-metalation (DoM). In this approach, a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl anion is then quenched with an electrophilic formylating agent.

For the synthesis of this compound, the methyl group can act as a directing group, although its directing ability is weaker than other functional groups. The fluorine atoms also influence the acidity of the ring protons. A plausible and effective route involves the lithiation of 1,2-difluoro-3-methylbenzene followed by formylation.

Experimental Protocol: Synthesis via ortho-Lithiation

Objective: To synthesize this compound from 1,2-difluoro-3-methylbenzene.

Materials:

-

1,2-Difluoro-3-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Solution: In the flask, dissolve 1,2-difluoro-3-methylbenzene (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture. A color change is typically observed. Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality and Mechanistic Insights: The choice of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.[3] Anhydrous conditions are paramount, as organolithium reagents react readily with water. DMF serves as the formylating agent. The subsequent acidic workup hydrolyzes the intermediate hemiaminal to afford the final aldehyde product.

Below is a diagram illustrating the workflow for the synthesis of this compound via ortho-lithiation.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other formylation methods, while potentially less regioselective for this specific substrate, are also employed for synthesizing substituted benzaldehydes. These include:

-

Gattermann-Koch Reaction: This classic method uses carbon monoxide and HCl with a copper(I) chloride/aluminum chloride catalyst system to formylate aromatic rings.[4] However, it is generally effective for electron-rich systems and may not be suitable for the relatively deactivated difluorotoluene ring.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride) to formylate activated aromatic compounds. Its applicability to 1,2-difluoro-3-methylbenzene would depend on the ring's nucleophilicity.

-

Oxidation of the Methyl Group: A two-step process involving the radical bromination of the methyl group of 1,2-difluoro-3-methylbenzene to form the corresponding benzyl bromide, followed by oxidation (e.g., Sommelet reaction or using DMSO), can also yield the desired aldehyde.

The choice of synthetic route is often a balance between yield, regioselectivity, scalability, and the availability of starting materials. A comparison of these potential methods is summarized in the table below.

| Synthesis Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Directed ortho-Metalation | 1,2-Difluoro-3-methylbenzene | n-BuLi, DMF | High regioselectivity, reliable | Requires cryogenic temperatures, strictly anhydrous conditions |

| Gattermann-Koch | 1,2-Difluoro-3-methylbenzene | CO, HCl, AlCl₃/CuCl | Uses inexpensive reagents | Harsh conditions, may have low yield for deactivated rings |

| Side-Chain Oxidation | 1,2-Difluoro-3-methylbenzene | NBS, AIBN; then DMSO | Avoids direct ring functionalization | Multi-step process, potential for over-oxidation |

Applications in Drug Discovery and Medicinal Chemistry

The 3,4-difluoro-2-methylphenyl moiety, derived from this compound, is an attractive scaffold for the design of new therapeutic agents. The aldehyde handle allows for its incorporation into a wide range of molecular structures.[1][5]

The fluorine atoms at the 3- and 4-positions can serve as hydrogen bond acceptors and can block sites of metabolism, thereby increasing the half-life of a drug molecule. The ortho-methyl group can provide a steric constraint, locking the aromatic ring into a specific conformation, which can be crucial for achieving high binding affinity and selectivity for a biological target.

While specific drugs containing this exact fragment are not widely publicized, the general strategy of using fluorinated benzaldehydes as key intermediates is well-established in the synthesis of anti-inflammatory agents, anti-cancer drugs, and other bioactive compounds.[5]

The diagram below illustrates the general role of this compound as a starting material in a drug discovery pipeline.

Caption: Role of this compound in generating diverse chemical scaffolds for drug discovery.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic fluorination in the design of functional molecules. While its specific historical discovery may be embedded within broader synthetic campaigns, its value as a building block is clear. The synthesis, primarily achieved through methods like directed ortho-metalation, provides a reliable path to this key intermediate. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is poised to increase, driving further innovation in synthetic methodology and application.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]

- 4. CN108047009B - Preparation method of methyl-substituted benzaldehyde - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 3,4-Difluoro-2-methylbenzaldehyde Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and characterization of 3,4-difluoro-2-methylbenzaldehyde and its derivatives. This fluorinated aromatic aldehyde serves as a critical building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] This document outlines robust synthetic pathways, detailed characterization protocols, and the subsequent derivatization of this versatile intermediate.

Strategic Importance of Fluorinated Benzaldehydes

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and small size can profoundly alter the physicochemical properties of a parent compound. In the context of benzaldehyde derivatives, the difluoro- and methyl-substituents on the aromatic ring create a unique electronic and steric environment. This influences the reactivity of the aldehyde group and provides a scaffold for developing molecules with enhanced therapeutic properties, such as improved efficacy and pharmacokinetic profiles.[1]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is not widely documented in standard literature, necessitating a rational design of synthetic routes based on established organic chemistry principles. The most logical precursor is 1,2-difluoro-3-methylbenzene. Two primary, high-yielding formylation methods are proposed: Ortho-directed Metalation followed by Formylation, and the Vilsmeier-Haack reaction.

Proposed Synthetic Route 1: Ortho-directed Metalation and Formylation

This method leverages the directing effect of the methyl and fluoro groups to achieve regioselective lithiation, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] The ortho-lithiation strategy is a powerful tool for the functionalization of aromatic rings.

Experimental Protocol: Ortho-directed Metalation

-

Reaction Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the starting material, 1,2-difluoro-3-methylbenzene (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 2-3 hours at -78 °C.

-

Quenching and Work-up: The reaction is slowly warmed to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Proposed Synthetic Route 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[4][5][6][7][8] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Formation: In a two-necked flask under a nitrogen atmosphere, anhydrous DMF (3.0 eq) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) (1.2 eq) is added dropwise with vigorous stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.[5]

-

Aromatic Compound Addition: The reaction mixture is cooled back to 0 °C, and 1,2-difluoro-3-methylbenzene (1.0 eq) is added dropwise.

-

Reaction: The mixture is heated to 60-80 °C and stirred for several hours (monitoring by TLC is recommended).

-

Hydrolysis: After completion, the reaction mixture is cooled to room temperature and poured slowly onto crushed ice.

-

Neutralization and Work-up: The aqueous solution is neutralized with a cold aqueous solution of sodium hydroxide (NaOH) and then extracted with dichloromethane (DCM).

-

Purification: The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by flash column chromatography.

Caption: Synthetic pathways to this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected physicochemical and spectroscopic data, based on the analysis of structurally similar compounds.[9][10][11][12][13]

| Property | Predicted Value / Observation |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.2-10.4 (s, 1H, -CHO), 7.2-7.6 (m, 2H, Ar-H), 2.6-2.8 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 188-192 (d, C=O), 150-160 (dd, C-F), 120-140 (m, Ar-C), 15-20 (s, -CH₃) |

| IR (ATR) | ν (cm⁻¹): ~2820, ~2720 (C-H stretch, aldehyde), ~1700 (C=O stretch, strong), 1600-1450 (C=C stretch, aromatic) |

| Mass Spec. (EI) | m/z (%): 156 ([M]⁺), 155 ([M-H]⁺), 127 ([M-CHO]⁺) |

Synthesis and Characterization of Novel Derivatives

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Imine Synthesis via Condensation

Imines (or Schiff bases) are readily formed by the condensation of aldehydes with primary amines.[14][15][16][17][18] These derivatives are important intermediates in their own right and are used in the synthesis of various heterocyclic compounds.

Experimental Protocol: Synthesis of an N-benzyl Imine Derivative

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Amine Addition: Add benzylamine (1.05 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the formation of a precipitate or by TLC. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Isolation: If a solid precipitates, it can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude imine, which can be used without further purification or recrystallized if necessary.

Predicted Characterization Data for N-(3,4-difluoro-2-methylbenzylidene)benzenamine:

-

¹H NMR: The aldehydic proton signal at ~10.3 ppm will be absent. A new singlet for the imine proton (CH=N) will appear around δ 8.3-8.8 ppm.

-

IR: The C=O stretch at ~1700 cm⁻¹ will be replaced by a C=N stretch at ~1640-1690 cm⁻¹.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.[19] They are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.[2][20][21][22]

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., acetophenone itself, 1.0 eq) in ethanol in a flask.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction: Stir the reaction mixture at room temperature for several hours. The formation of a solid product is common.

-

Isolation and Purification: The precipitated chalcone is collected by vacuum filtration, washed thoroughly with cold water to remove the base, and then with a small amount of cold ethanol. The product can be purified by recrystallization from ethanol.

Caption: Key derivatization reactions of the core aldehyde.

Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[23][24][25][26][27] It involves the reaction of the aldehyde with a phosphonium ylide.

Experimental Protocol: Synthesis of a Stilbene-like Derivative

-

Ylide Preparation: In an oven-dried, two-necked flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (NaH) to generate the ylide (a deep orange/red color is characteristic).

-

Aldehyde Addition: After stirring for 30-60 minutes, cool the ylide solution to -78 °C and add a solution of this compound (0.95 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography.

Predicted Characterization Data for a Stilbene Derivative:

-

¹H NMR: The aldehydic proton signal will be absent. New signals for the vinylic protons will appear in the δ 6.5-7.5 ppm region, with characteristic coupling constants for the cis or trans isomer.

-

¹³C NMR: The aldehydic carbon signal will be replaced by two new signals for the alkene carbons in the δ 120-140 ppm range.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide provides robust, proposed synthetic routes and detailed characterization predictions to facilitate its preparation and use in the laboratory. The derivatization protocols for imines, chalcones, and alkenes further highlight the versatility of this building block, opening avenues for the creation of novel and diverse chemical entities. The principles and procedures outlined herein are intended to serve as a strong foundation for researchers exploring the rich chemistry of fluorinated aromatic compounds.

References

- 1. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 16. Imine formation-Typical procedures - operachem [operachem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. chemrevlett.com [chemrevlett.com]

- 20. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jetir.org [jetir.org]

- 23. Wittig Reaction [organic-chemistry.org]

- 24. Wittig reaction - Wikipedia [en.wikipedia.org]

- 25. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

3,4-Difluoro-2-methylbenzaldehyde reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3,4-Difluoro-2-methylbenzaldehyde with Nucleophiles

Introduction: A Molecule of Tuned Reactivity

In the landscape of modern synthetic chemistry, this compound stands out as a versatile aromatic aldehyde. Its utility as a key intermediate in the development of pharmaceuticals and advanced materials stems from the nuanced reactivity imparted by its unique substitution pattern. The interplay between the electron-withdrawing fluorine atoms, the sterically influential ortho-methyl group, and the electrophilic aldehyde functionality creates a substrate primed for a variety of nucleophilic transformations. This guide provides an in-depth analysis of the core principles governing its reactivity and offers practical insights into its application in several cornerstone synthetic reactions.

The reactivity of the carbonyl group is the central theme. The carbon-oxygen double bond is inherently polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by electron-rich species (nucleophiles).[1] This fundamental reactivity is significantly modulated by the substituents on the aromatic ring.

-

Activating Influence of Fluoro Groups: The two fluorine atoms at the C3 and C4 positions exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This depletion of electron density enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[2][3]

-

Steric and Electronic Role of the Methyl Group: Positioned ortho to the aldehyde, the methyl group introduces significant steric bulk around the reaction center. This can hinder the approach of large or sterically demanding nucleophiles, potentially slowing reaction rates.[4] Electronically, the methyl group has a weak electron-donating effect (+I), which slightly counteracts the activating effect of the fluorine atoms, though the inductive effect of the two fluoro groups is overwhelmingly dominant.

This document will explore how these structural features dictate the outcome of reactions with common classes of nucleophiles, providing both mechanistic understanding and actionable experimental protocols for researchers in drug discovery and chemical development.

Caption: Structural features influencing reactivity.

Core Principles: The Nucleophilic Addition Mechanism

The archetypal reaction of an aldehyde is nucleophilic addition.[5] The process begins with the attack of a nucleophile (:Nu⁻) on the electrophilic carbonyl carbon. This step is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³.[6] Subsequent protonation of the alkoxide, usually during an acidic workup, yields the final alcohol product.[5]

Caption: General workflow for nucleophilic addition.

Grignard Reaction: Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) are potent carbon-based nucleophiles used to form new carbon-carbon bonds.[7] Their reaction with this compound provides a direct route to secondary alcohols, which are valuable precursors in drug synthesis.

Mechanism of Grignard Addition

The reaction proceeds via the nucleophilic attack of the carbanionic 'R' group from the Grignard reagent onto the carbonyl carbon.[8] This forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup is required to protonate the alkoxide and liberate the secondary alcohol product.[9] Due to the high reactivity of Grignard reagents, the reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[8][9]

Caption: Mechanism of the Grignard reaction.

Data Presentation: Representative Grignard Reactions

| Nucleophile (Grignard Reagent) | Solvent | Temperature | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | 0 °C to RT | 1-(3,4-Difluoro-2-methylphenyl)ethanol |

| Phenylmagnesium bromide (PhMgBr) | THF | 0 °C to RT | (3,4-Difluoro-2-methylphenyl)(phenyl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | THF | 0 °C to RT | 1-(3,4-Difluoro-2-methylphenyl)prop-2-en-1-ol |

Experimental Protocol: Synthesis of 1-(3,4-Difluoro-2-methylphenyl)ethanol

This protocol is a representative example based on standard laboratory procedures for Grignard reactions.[9]

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, place this compound (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath. Add methylmagnesium bromide (1.1 eq, typically a 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quench): Cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and the alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[12]

Mechanism of the Wittig Reaction

The reaction is initiated by a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[10][13] This intermediate is unstable and rapidly decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[12]

Caption: The Wittig reaction mechanism.

Data Presentation: Representative Wittig Reactions

| Nucleophile (Phosphonium Ylide) | Base for Ylide Generation | Solvent | Expected Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | n-BuLi, NaH, KHMDS | THF, Toluene | 1,2-Difluoro-3-methyl-4-vinylbenzene |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | NaH, Et₃N | THF, DCM | 3-(3,4-Difluoro-2-methylphenyl)acrylonitrile |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | None (stabilized ylide) | Toluene, DCM | Ethyl 3-(3,4-difluoro-2-methylphenyl)acrylate |

Experimental Protocol: Synthesis of Ethyl 3-(3,4-difluoro-2-methylphenyl)acrylate

This protocol is adapted from general procedures for stabilized Wittig ylides.[14]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Solvent: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction for the disappearance of the aldehyde by TLC.

-

Workup: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the target alkene. The E-isomer is expected to be the major product from this stabilized ylide.[10]

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most effective methods for synthesizing amines.[15] It proceeds by the reaction of an aldehyde with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[16] This method avoids the over-alkylation problems often encountered with direct alkylation of amines.[15]

Mechanism of Reductive Amination

The process begins with the nucleophilic attack of the primary or secondary amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, often under mildly acidic conditions, to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present to reduce the C=N double bond as it forms, yielding the final amine product.[15] These reducing agents are mild enough that they do not readily reduce the starting aldehyde, ensuring high selectivity for the imine reduction.[15][17]

Caption: Pathway for reductive amination.

Data Presentation: Representative Reductive Aminations

| Nucleophile (Amine) | Reducing Agent | Solvent | Expected Product |

| Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM), Ethyl Acetate | N-Benzyl-1-(3,4-difluoro-2-methylphenyl)methanamine |

| Morpholine | NaBH(OAc)₃ | Dichloroethane (DCE) | 4-((3,4-Difluoro-2-methylphenyl)methyl)morpholine |

| Aniline | NaBH₃CN, AcOH | Methanol | N-(3,4-Difluoro-2-methylbenzyl)aniline |

Experimental Protocol: Synthesis of N-Benzyl-1-(3,4-difluoro-2-methylphenyl)methanamine

This protocol is based on a general gram-scale procedure for reductive amination.[17]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethyl acetate (EtOAc, approx. 0.5 M).

-

Amine Addition: Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Workup (Quench): Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates).[18][19] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[20]

Mechanism of the Knoevenagel Condensation

The mechanism involves two main stages. First, the basic catalyst deprotonates the active methylene compound to generate a highly stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol-type addition product. This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[19][21]

Caption: Knoevenagel condensation mechanism.

Data Presentation: Representative Knoevenagel Condensations

| Active Methylene Compound | Catalyst | Solvent | Expected Product |

| Diethyl malonate | Piperidine/Acetic Acid | Benzene, Toluene | Diethyl 2-(3,4-difluoro-2-methylbenzylidene)malonate |

| Malononitrile | Piperidine | Ethanol | 2-(3,4-Difluoro-2-methylbenzylidene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(3,4-difluoro-2-methylphenyl)acrylate |

Experimental Protocol: Synthesis of 2-(3,4-Difluoro-2-methylbenzylidene)malononitrile

This protocol is a representative example based on standard Knoevenagel condensation procedures.[22]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol (approx. 0.5 M).

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The product often precipitates from the solution as it forms. The reaction is typically complete within 1-4 hours. Monitor by TLC.

-

Workup: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize crystallization.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities.

-

Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol.

References

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. leah4sci.com [leah4sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. rsc.org [rsc.org]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

- 22. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Dihydropyrimidines via the Biginelli Reaction Using 3,4-Difluoro-2-methylbenzaldehyde

Abstract

Dihydropyrimidinones (DHPMs) and their derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological importance, serving as scaffolds for drugs with antihypertensive, antiviral, antibacterial, and anticancer properties.[1][2][3][4] The Biginelli reaction, a one-pot multicomponent reaction, remains the most efficient and atom-economical method for their synthesis.[5][6][7] This application note provides a comprehensive, field-proven protocol for the synthesis of a novel dihydropyrimidine derivative: Ethyl 4-(3,4-difluoro-2-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . We detail the acid-catalyzed condensation of 3,4-Difluoro-2-methylbenzaldehyde, ethyl acetoacetate, and urea. The narrative emphasizes the mechanistic rationale behind the protocol, robust methods for reaction monitoring, and detailed procedures for purification and characterization, ensuring a reproducible and self-validating workflow for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Dihydropyrimidines

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids like thymine, cytosine, and uracil.[2] Its synthetic analogs, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), have garnered immense interest in pharmaceutical research. These scaffolds are key components in several approved drugs, acting as calcium channel blockers, alpha-1a-antagonists, and antihypertensive agents.[1][8]